Selective NF-κB Dimer Binding: Differentiating Homo- vs. Heterodimer Affinity
When incorporated into a 26-mer oligonucleotide containing the NF-κB binding sequence, 5-Formyl-2'-O-methyluridine confers preferential binding selectivity toward the p50 homodimer (p50)2 over the p50/p65 heterodimer. This selectivity is not observed with unmodified thymidine or 2'-O-methyluridine alone [1].
| Evidence Dimension | Binding selectivity for NF-κB (p50)2 homodimer vs. p50/p65 heterodimer |
|---|---|
| Target Compound Data | Preferential binding to (p50)2 homodimer |
| Comparator Or Baseline | Unmodified oligonucleotide (thymidine) and oligonucleotide with 2'-O-methyluridine |
| Quantified Difference | Qualitative preference reported; exact Kd or fold-change values not provided in abstract. |
| Conditions | In vitro electrophoretic mobility shift assay (EMSA) with 26-mer oligonucleotide duplexes containing the NF-κB binding site. |
Why This Matters
This selectivity is critical for designing targeted transcription factor decoys or inhibitors, where modulating specific NF-κB dimer activity is therapeutically desirable.
- [1] Asakura J, Robins MJ, Asaka Y, Kim TH. Oligonucleotides bearing 5-Formyl-2′-O-methyluridine: Preference in binding affinity to the NF-κB (p50)2 homo- and p50/p65 heterodimers. Bioorg Med Chem Lett. 1998;8(22):3207-3210. doi:10.1016/S0960-894X(98)00584-8 View Source
